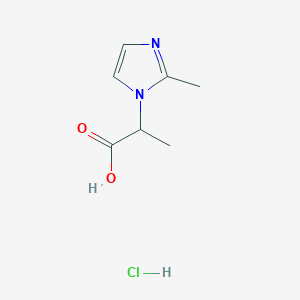

2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Description

2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride (CAS: 1214028-80-4) is a heterocyclic compound featuring a propanoic acid backbone substituted with a 2-methylimidazole group and a hydrochloride counterion. It is industrially significant, with a purity of ≥99% and applications spanning agrochemicals, pharmaceuticals, and chemical intermediates . Its synthesis typically involves coupling imidazole derivatives with propanoic acid precursors under controlled conditions. The hydrochloride salt enhances solubility and stability, making it suitable for formulation in pesticides, food additives, and active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)9-4-3-8-6(9)2;/h3-5H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNOFZDEPHCDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

- Starting Materials : 2-methyl-1H-imidazole and an alkylating agent such as chloroacetic acid or its derivatives.

- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) under controlled temperature and time conditions.

- Catalysts : Catalysts may be used to enhance the yield and selectivity of the reaction.

Hydrolysis and Acidification

After forming the intermediate compound, hydrolysis followed by acidification is necessary to obtain the final hydrochloride salt.

- Hydrolysis : This step involves breaking down ester groups if present, using conditions such as aqueous hydrolysis or non-aqueous methods.

- Acidification : The resulting acid is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Detailed Synthesis Protocol

A detailed synthesis protocol for a similar compound, imidazol-1-yl-acetic acid hydrochloride, involves N-alkylation of imidazole using tert-butyl chloroacetate, followed by non-aqueous ester cleavage. This method can be adapted for the synthesis of this compound by adjusting the alkylating agent and reaction conditions.

Adaptation for this compound

- Alkylating Agent : Use a suitable alkylating agent that introduces a propyl side chain instead of an acetyl group.

- Reaction Conditions : Optimize temperature and time based on the specific alkylating agent used.

Chemical Properties and Applications

This compound exhibits properties typical of amino acid derivatives, including solubility in water and organic solvents, and the ability to undergo various chemical reactions. Its applications in pharmaceutical research are significant due to its potential biological activities.

Data Tables

Table 1: Synthesis Conditions for Similar Compounds

| Compound | Alkylating Agent | Solvent | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| Imidazol-1-yl-acetic acid hydrochloride | tert-butyl chloroacetate | DMSO or Ethanol | 80-100 | 1-3 |

| 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride | Chloroacetic acid derivatives | Ethanol or DMSO | 70-90 | 2-4 |

Table 2: Chemical Properties

| Property | Description |

|---|---|

| Molecular Formula | Not specified in available data |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under normal conditions, but sensitive to moisture and light |

| Reactivity | Undergoes typical amino acid reactions |

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce new functional groups onto the imidazole ring .

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The compound is compared below with structurally similar imidazole derivatives, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Key Structural and Functional Differences

Physicochemical and Stability Comparisons

- Solubility: The hydrochloride salt of the target compound offers superior water solubility compared to non-ionic analogs like the benzoic acid derivative .

- Reactivity : The naphthylmethyl-imidazoline derivative is prone to photodegradation and hazardous decomposition, unlike the more stable target compound .

Industrial Utility

The target compound’s high purity (99%) and compatibility with agrochemical formulations underscore its industrial relevance. It is supplied in 25 kg drums, meeting REACH and ISO standards .

Pharmacological Potential

Biological Activity

2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a compound with significant potential in biological and pharmaceutical research. Its structure, characterized by an imidazole ring, suggests possible interactions with various biological targets, including enzymes and receptors. This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 176.6 g/mol. The imidazole ring contributes to its reactivity and interaction potential with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antimicrobial agents.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential use as a therapeutic agent in treating infections caused by these microorganisms.

2. Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It shows promise in modulating the activity of specific enzymes involved in metabolic pathways.

| Enzyme Targeted | Type of Inhibition | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 12 |

| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive | 25 |

These results highlight its potential application in managing conditions like diabetes, where DPP-IV inhibition plays a crucial role .

3. Histamine Receptor Interaction

Given the structural similarities to histamine, there is ongoing research into the compound's ability to interact with histamine receptors. Initial studies suggest that it may act as a ligand for these receptors, which could have implications for allergy and inflammatory response treatments.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was administered to mice infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Enzyme Modulation in Diabetic Models

A separate study involved diabetic rat models treated with varying doses of this compound. Results indicated improved glucose tolerance and reduced blood sugar levels, suggesting beneficial effects on metabolic regulation through enzyme modulation.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes within biological systems. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, enhancing its reactivity and binding affinity to target sites .

Q & A

Basic: What are the optimal synthetic routes for 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the condensation of 2-methyl-1H-imidazole with alkylating agents (e.g., α-halopropanoic acid derivatives). Key steps include:

- Step 1: Alkylation of the imidazole nitrogen under controlled temperature (60–80°C) in polar aprotic solvents like dimethylformamide (DMF).

- Step 2: Acidic hydrolysis to yield the propanoic acid derivative, followed by hydrochlorination to form the hydrochloride salt.

Optimize yield (70–85%) by adjusting reaction time (6–12 hours) and using excess alkylating agents to minimize side products .

Basic: How is the compound structurally characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy: Use -NMR to confirm the imidazole ring protons (δ 7.0–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). IR spectroscopy identifies carboxylic acid O–H stretches (2500–3000 cm) and C=O bonds (1700–1750 cm) .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. For example, the imidazole ring’s planarity and hydrogen-bonding patterns with the hydrochloride counterion can be validated .

Advanced: How can SHELX software address inconsistencies in crystallographic data refinement?

Answer:

- Data Contradictions: Discrepancies in thermal parameters or occupancy rates may arise from twinning or disordered solvent molecules. Use SHELXL’s TWIN and BASF commands to model twinning and PART instructions for partial occupancy.

- Validation: Cross-check results with the R-factor (<5% for high-resolution data) and the CCDC database to ensure structural plausibility. For macromolecular applications, combine with SHELXPRO for validation .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

- Methodology:

- Structural Modifications: Synthesize derivatives with varied substituents (e.g., ethyl instead of methyl) or altered propanoic acid chain lengths.

- Biological Assays: Test derivatives against target enzymes (e.g., histidine decarboxylase) using binding affinity assays (SPR or ITC) and functional inhibition studies.

- Computational Modeling: Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energies.

Reference SAR studies on related imidazole derivatives for benchmarking .

Basic: What experimental conditions are critical for maintaining the compound’s stability?

Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.

- Handling: Avoid prolonged exposure to moisture (>60% humidity) and incompatible materials (e.g., strong oxidizers like peroxides). Monitor for HCl off-gassing under high temperatures (>100°C) .

Advanced: How to resolve contradictory purity results from HPLC versus elemental analysis?

Answer:

- Troubleshooting Steps:

- HPLC-DAD/MS: Check for co-eluting impurities with similar retention times. Use gradient elution (ACN/water + 0.1% TFA) to improve separation.

- Elemental Analysis: Ensure complete combustion (≥99.5%) by verifying furnace calibration and sample homogeneity.

- Residual Solvents: Perform GC-MS to detect volatile impurities (e.g., DMF) that may skew purity calculations.

Cross-validate with -NMR integration ratios for quantitative assessment .

Basic: What analytical techniques are recommended for assessing batch-to-batch consistency?

Answer:

- Primary Methods:

- HPLC-PDA: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm.

- Karl Fischer Titration: Quantify water content (<0.5% w/w).

- Melting Point Analysis: Confirm consistency (±2°C deviation from literature values).

- Secondary Methods: FTIR for functional group verification and ICP-MS for heavy metal screening .

Advanced: How to investigate the compound’s degradation pathways under stressed conditions?

Answer:

- Forced Degradation Studies:

- Acidic/Basic Hydrolysis: Reflux in 1M HCl/NaOH (80°C, 24 hours) to identify hydrolyzed products (e.g., free imidazole or propanoic acid).

- Oxidative Stress: Treat with 3% HO at 40°C for 48 hours; monitor via LC-MS for peroxide adducts.

- Photolysis: Expose to UV light (254 nm) for 72 hours; analyze for radical-mediated decomposition.

Use high-resolution mass spectrometry (HRMS) to characterize degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.